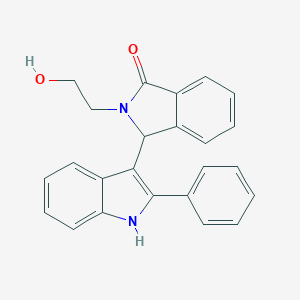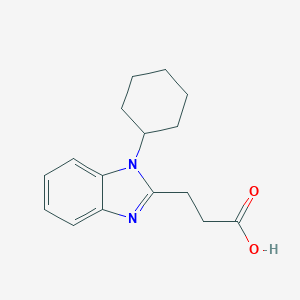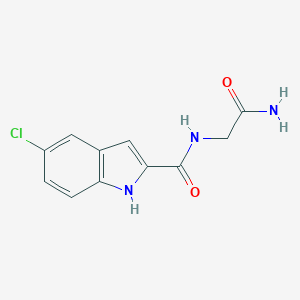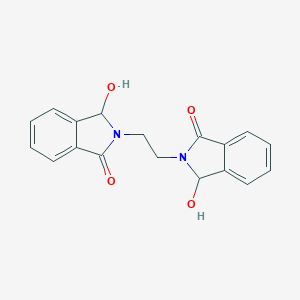
5-Anilino-3-methyl-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Anilino-3-methyl-5-oxopentanoic acid (AMPA) is a synthetic compound that has been widely used in scientific research for its various biological and chemical properties. AMPA is a derivative of the naturally occurring amino acid glutamate, which is a key neurotransmitter in the central nervous system. AMPA has been shown to have potent neuroprotective effects, and has been studied extensively for its potential therapeutic uses in a variety of neurological disorders.
Wirkmechanismus
5-Anilino-3-methyl-5-oxopentanoic acid acts as an agonist at 5-Anilino-3-methyl-5-oxopentanoic acid receptors in the brain, which are a type of ionotropic glutamate receptor. When 5-Anilino-3-methyl-5-oxopentanoic acid binds to these receptors, it causes an influx of calcium ions into the neuron, which can lead to the activation of various downstream signaling pathways. This activation can lead to the release of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
5-Anilino-3-methyl-5-oxopentanoic acid has been shown to have a variety of biochemical and physiological effects in the brain. It has been shown to increase the release of various neurotransmitters, including glutamate, dopamine, and serotonin, which can lead to the activation of various downstream signaling pathways. 5-Anilino-3-methyl-5-oxopentanoic acid has also been shown to have potent neuroprotective effects, and has been studied for its potential therapeutic uses in a variety of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Anilino-3-methyl-5-oxopentanoic acid in lab experiments is that it is a well-characterized compound with a variety of known properties. This makes it a useful research tool for studying the mechanisms of action of glutamate receptors in the brain. However, one limitation of using 5-Anilino-3-methyl-5-oxopentanoic acid is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a variety of future directions for research on 5-Anilino-3-methyl-5-oxopentanoic acid. One area of interest is the development of new 5-Anilino-3-methyl-5-oxopentanoic acid receptor agonists that have improved pharmacokinetic properties and reduced toxicity. Another area of interest is the development of new therapeutic uses for 5-Anilino-3-methyl-5-oxopentanoic acid in a variety of neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms of action of 5-Anilino-3-methyl-5-oxopentanoic acid in the brain, and to identify new downstream signaling pathways that may be involved in its effects.
Synthesemethoden
5-Anilino-3-methyl-5-oxopentanoic acid is typically synthesized through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 3-methylglutaric acid with aniline in the presence of a catalyst to form the intermediate compound 5-(anilino)-3-methylpentanoic acid. This intermediate is then oxidized to form the final product, 5-anilino-3-methyl-5-oxopentanoic acid.
Wissenschaftliche Forschungsanwendungen
5-Anilino-3-methyl-5-oxopentanoic acid has been used extensively in scientific research for its various biological and chemical properties. It is commonly used as a research tool to study the mechanisms of action of glutamate receptors in the brain, and has been shown to have potent neuroprotective effects in various animal models of neurological disease. 5-Anilino-3-methyl-5-oxopentanoic acid has also been studied for its potential therapeutic uses in a variety of neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Produktname |
5-Anilino-3-methyl-5-oxopentanoic acid |
|---|---|
Molekularformel |
C12H15NO3 |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
5-anilino-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-9(8-12(15)16)7-11(14)13-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
YMHUFHFMJABSQX-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NC1=CC=CC=C1)CC(=O)O |
Kanonische SMILES |
CC(CC(=O)NC1=CC=CC=C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B276902.png)
![1-{4-[(4-Methylphenyl)amino]-4-oxobutanoyl}piperidine-4-carboxylic acid](/img/structure/B276905.png)



![3-[(1H-indol-3-ylmethyl)sulfanyl]propanoic acid](/img/structure/B276912.png)
![{[(2-phenyl-1H-indol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B276913.png)
![{1-[2-(3-methoxyphenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276914.png)
![{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276915.png)


